4-Chloro-6-phenethylpyrimidine
Description
4-Chloro-6-phenethylpyrimidine is a halogenated pyrimidine derivative featuring a phenethyl substituent at the 6-position and a chlorine atom at the 4-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as enzyme inhibitors and intermediates in drug synthesis. This compound serves as a critical intermediate in synthesizing kinase inhibitors and other bioactive molecules, as demonstrated in studies where substituted pyrimidines act as scaffolds for drug candidates .
Properties
IUPAC Name |
4-chloro-6-(2-phenylethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMNFXXNFFNPGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-phenethylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloropyrimidine and phenethyl bromide as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Catalysts: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often employed to facilitate the formation of the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-phenethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The phenethyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The chlorine atom can be reduced to form 4-hydroxy-6-phenethylpyrimidine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenylacetic acid derivatives.
Reduction: 4-Hydroxy-6-phenethylpyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-phenethylpyrimidine has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and pathways involving pyrimidine derivatives.
Industry: It is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism by which 4-Chloro-6-phenethylpyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The structural and functional properties of 4-Chloro-6-phenethylpyrimidine can be contextualized by comparing it with related pyrimidine analogs. Key differences lie in substituent positions, electronic effects, and synthetic accessibility. Below is a detailed analysis:
Table 1: Structural Comparison of this compound and Analogous Compounds
Key Findings :
Substituent Effects: Electron-Withdrawing Groups (Cl): Chlorine at C4 enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., amination or alkoxylation). This is critical in synthesizing kinase inhibitors . Phenethyl vs. Hydroxyl vs. Chlorine: Replacing Cl with OH (as in 6-Chloro-4-hydroxypyrimidine) reduces reactivity but improves solubility, making it suitable for aqueous-phase reactions .
Synthetic Accessibility :
- This compound is synthesized via conventional methods without specialized catalysts, contrasting with analogs like 4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine, which may require multi-step halogenation .
- Microwave-assisted synthesis is viable for substituted pyrimidines, reducing reaction times compared to traditional heating .
Biological Relevance: Phenethyl-substituted derivatives show promise in targeting hydrophobic enzyme pockets, as seen in kinase inhibitors . Amino-substituted analogs (e.g., 4-Chloro-6-isopropylpyrimidin-2-amine) exhibit hydrogen-bonding capabilities, enhancing interactions with biological targets .
Biological Activity
4-Chloro-6-phenethylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Pharmacological Activities
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory, antibacterial, and anticancer agent.
1. Anti-inflammatory Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory effects. A study demonstrated that certain derivatives inhibited the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for selected compounds were reported as follows:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| This compound | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results suggest that this compound may serve as a potential lead for developing new anti-inflammatory drugs .
2. Antibacterial Activity
The antibacterial properties of this compound have also been explored. Studies have shown that it exhibits activity against various bacterial strains, indicating its potential application in treating bacterial infections. The mechanism appears to involve interference with bacterial cell wall synthesis and metabolic pathways .
3. Anticancer Activity
Recent investigations into the anticancer properties of pyrimidine derivatives have highlighted their ability to inhibit estrogen receptor (ER) signaling pathways. This is particularly relevant in hormone-refractory breast cancer cases. The compound has been shown to disrupt the ER/coactivator interaction, which is vital for gene activation related to tumor growth .
Case Studies
Case Study 1: Inhibition of Estrogen Receptor Activity
A study assessed the efficacy of various pyrimidine derivatives, including this compound, in blocking ER signaling. The most active compounds demonstrated low micromolar potency in inhibiting the ERα/SRC interaction, suggesting a promising avenue for breast cancer treatment .
Case Study 2: Anti-inflammatory Efficacy
In an animal model using carrageenan-induced paw edema, pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, a well-known NSAID. The effective doses (ED50) for these compounds were calculated and compared favorably against established treatments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
